![molecular formula C13H18O2S2 B14589169 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one CAS No. 61299-65-8](/img/structure/B14589169.png)
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring, a hydroxyethyl group, and a hept-2-en-1-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and hept-2-en-1-one groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nucleophilic Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions to introduce the hydroxyethyl group.
Aldol Condensation: The hept-2-en-1-one moiety can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
科学的研究の応用
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological targets and its potential as a biochemical probe.
作用機序
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiophene ring and hydroxyethyl group play crucial roles in its biological activity. The compound may modulate enzyme activity, inhibit specific signaling pathways, or interact with cellular receptors to exert its effects.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-methylthiophene share structural similarities with 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one.
Sulfur-Containing Compounds: Compounds like sulopenem etzadroxil also contain sulfur atoms and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
特性
CAS番号 |
61299-65-8 |
|---|---|
分子式 |
C13H18O2S2 |
分子量 |
270.4 g/mol |
IUPAC名 |
3-(2-hydroxyethylsulfanyl)-1-thiophen-2-ylhept-2-en-1-one |
InChI |
InChI=1S/C13H18O2S2/c1-2-3-5-11(16-9-7-14)10-12(15)13-6-4-8-17-13/h4,6,8,10,14H,2-3,5,7,9H2,1H3 |
InChIキー |
NJFVYHTZJWIBSZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(=O)C1=CC=CS1)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



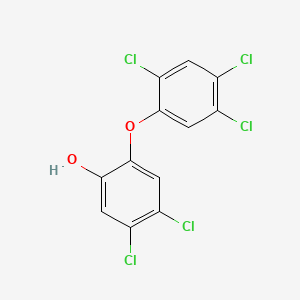
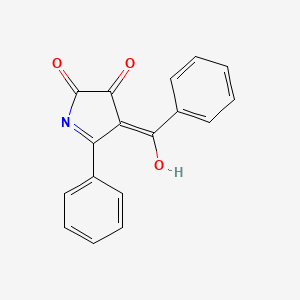
![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)

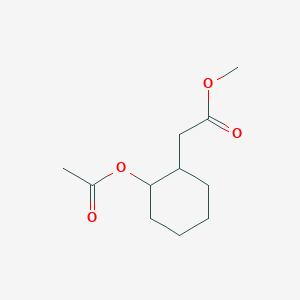
![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
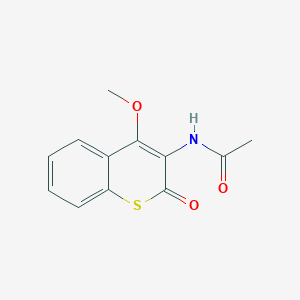
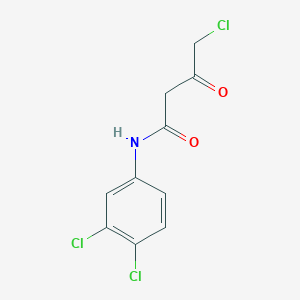
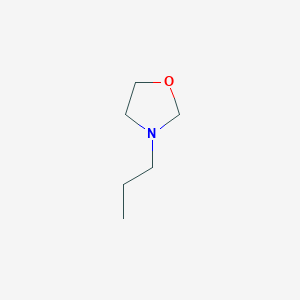
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)

![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
